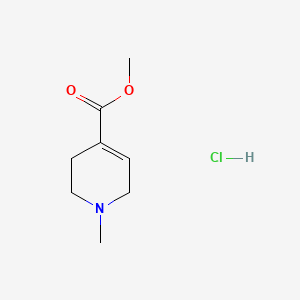

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride

CAS No.: 52632-29-8

Cat. No.: VC5093353

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52632-29-8 |

|---|---|

| Molecular Formula | C8H14ClNO2 |

| Molecular Weight | 191.66 |

| IUPAC Name | methyl 1-methyl-3,6-dihydro-2H-pyridine-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H13NO2.ClH/c1-9-5-3-7(4-6-9)8(10)11-2;/h3H,4-6H2,1-2H3;1H |

| Standard InChI Key | ACZLGIGMHGHJGH-UHFFFAOYSA-N |

| SMILES | CN1CCC(=CC1)C(=O)OC.Cl |

Introduction

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride is a derivative of the compound methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate, which is a synthetic organic compound. The hydrochloride form typically involves the addition of hydrochloric acid to the base compound, forming a salt that is often more stable and easier to handle. This compound is of interest in various chemical and pharmaceutical applications due to its structural properties.

Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 59097-06-2 (for the base compound) |

| PubChem CID | 40462 (for the base compound) |

| InChI Key | SVXZBICQLNEMLC-UHFFFAOYSA-N (for the base compound) |

| SMILES | CN1CCC(=CC1)C(=O)OC (for the base compound) |

Synthesis and Applications

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride can be synthesized through the reaction of the corresponding base compound with hydrochloric acid. This process involves dissolving the base compound in a solvent and then adding hydrochloric acid to form the hydrochloride salt. The resulting salt is often precipitated out of solution and can be purified further.

Potential Applications

While specific applications for methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride are not well-documented, compounds with similar structures are often explored in pharmaceutical research due to their potential biological activity. The tetrahydropyridine ring system is found in various biologically active compounds, suggesting that derivatives like this hydrochloride salt could have interesting pharmacological properties.

Hazard Information

-

Hazard Statements: Generally, hydrochloride salts can be irritating to the skin and eyes and may cause respiratory issues if inhaled.

-

Precautionary Statements: Wear protective clothing, including gloves and safety glasses. Use in a well-ventilated area.

Storage and Disposal

-

Storage: Store in a cool, dry place away from incompatible substances.

-

Disposal: Dispose of according to local regulations and guidelines for hazardous waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume